molecular formula C6Fe2N6Na B12766195 Ferric sodium ferrocyanide CAS No. 51041-36-2

Ferric sodium ferrocyanide

Cat. No.: B12766195
CAS No.: 51041-36-2
M. Wt: 290.78 g/mol
InChI Key: CLWYUSSFVCPWPV-UHFFFAOYSA-N
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Description

Ferric sodium ferrocyanide is an inorganic coordination compound with significant value in multiple research and industrial fields. Its most prominent historical and current application is in the formation of Prussian blue (ferric ferrocyanide), a deeply colored pigment used in paints, inks, and coatings . In scientific research, this reaction is the basis for Perl's Prussian blue stain, a classic histochemical technique used for the detection of ferric iron in tissue samples, which is critical in pathological studies for assessing iron storage and metabolism . Beyond traditional staining, the compound and its derivatives are pivotal in nanotechnology, where the unique structure of ferritin, the iron-storage protein, is used as a supramolecular template. Researchers utilize this system to create uniform nanoparticles and "artificial metalloenzymes" for applications ranging from biomedicine, such as MRI contrast agents, to electronics and catalysis . The compound's properties are also exploited in analytical chemistry and electrochemistry. For instance, ferrocyanide ions are used as probes in the study of redox reactions and electron transport across cell membranes due to their inability to freely pass through the plasma membrane . Furthermore, research into nickel ferrocyanide, a closely related compound, demonstrates its utility as a high-performance catalyst in electro-oxidation processes, such as for urea, with potential applications in cleaner energy production and wastewater treatment . This product is strictly for professional laboratory research. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

51041-36-2

Molecular Formula

C6Fe2N6Na

Molecular Weight

290.78 g/mol

IUPAC Name

sodium;iron(2+);iron(3+);hexacyanide

InChI

InChI=1S/6CN.2Fe.Na/c6*1-2;;;/q6*-1;+2;+3;+1

InChI Key

CLWYUSSFVCPWPV-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Fe+2].[Fe+3]

Origin of Product

United States

Preparation Methods

Preparation of Sodium Ferrocyanide (Precursor)

Sodium ferrocyanide, a key precursor, is commonly prepared by:

  • Reacting calcium ferrocyanide with sodium carbonate or sodium chloride to exchange calcium ions for sodium ions.
  • Treating spent iron oxides from coal gas purification with lime to extract calcium ferrocyanide, which is then converted to sodium ferrocyanide by sodium salt treatment.
  • Reacting sodium cyanide with finely divided iron or ferrous sulfate under controlled temperature (90–110 °C) and aeration to form sodium ferrocyanide directly.

The reaction with finely divided iron is preferred for purity and efficiency, often with air passed through the reaction mixture to maintain oxidation states favorable for ferrocyanide formation.

Direct Synthesis of Ferric Sodium Ferrocyanide

This compound can be synthesized by:

  • Reacting sodium cyanide with ferric salts under controlled pH and temperature conditions.
  • The ferric ion (Fe^3+) coordinates with ferrocyanide ions to form this compound complexes.
  • The process requires careful control of pH to avoid hazardous byproducts and to ensure the formation of stable complexes.
  • The cyanide ligands stabilize the iron center, allowing the formation of insoluble or sparingly soluble this compound compounds, often used in pigment and industrial applications.

Summary Table of Preparation Methods

Step Method Conditions Key Reactions Notes
1 Sodium ferrocyanide from calcium ferrocyanide Treatment with Na2CO3 or NaCl Ca2+ replaced by Na+ Common industrial method
2 Sodium ferrocyanide from sodium cyanide and iron 90–110 °C, air passed Fe + NaCN → Na4Fe(CN)6 Finely divided iron preferred
3 Electrolytic oxidation to sodium ferricyanide Electrolysis cell, pH ≤ 10, temp ≤ 80 °C 2Na4Fe(CN)6 + 2H2O → 2Na3Fe(CN)6 + 2NaOH + H2 Purification by iron salt treatment
4 Crystallization of sodium ferricyanide Cooling to 15–30 °C Na3Fe(CN)6 crystallizes Drying below 60 °C to avoid decomposition
5 This compound synthesis Reaction of NaCN with Fe^3+ salts Fe^3+ + [Fe(CN)6]^4− → this compound Requires controlled pH and temperature

Scientific Research Applications

1.1. Pigment Production

Ferric sodium ferrocyanide is primarily known for its role in the production of Prussian blue pigment, which is widely used in paints, inks, and dyes. Its vibrant color and stability make it a preferred choice in the art and manufacturing industries.

ApplicationDescription
Paints and CoatingsUsed for its intense blue color and lightfastness.
InksEmployed in printing inks for its vivid hue.
DyesUtilized in textile dyeing processes as a color fixative.

1.2. Food Industry

In the food sector, this compound serves as an anti-caking agent in table salt and salt substitutes, preventing clumping due to moisture exposure. It is recognized as safe for consumption under regulated amounts (E535) and is less toxic than other cyanide salts due to its limited release of free cyanide .

Food ApplicationFunction
Table SaltAnti-caking agent to improve flowability.
Salt SubstitutesPrevents clumping during storage.

2.1. Treatment of Heavy Metal Poisoning

This compound has been investigated for its therapeutic potential in treating heavy metal poisoning, particularly in cases of thallium or cesium exposure. Its ability to form stable complexes with these metals helps facilitate their excretion from the body .

2.2. Diagnostic Tool

As a diagnostic agent, this compound can be used to assess renal function through glomerular filtration tests. Studies have shown that administering sodium ferrocyanide intravenously allows for the evaluation of kidney function without significant toxicity .

3.1. Wastewater Treatment

This compound has been explored for its efficacy in wastewater treatment processes, particularly in removing heavy metals from effluents due to its strong complexation properties .

3.2. Soil Remediation

Research indicates that this compound can be utilized to lower electrical resistance in soils, enhancing the effectiveness of grounding systems for electrical installations and improving soil quality for agricultural applications .

Research Insights

Recent studies have highlighted the potential of this compound in various innovative applications:

  • Electrochemical Applications : Investigations into using this compound as an electrolyte in flow batteries show promise for energy storage solutions with lower environmental impact .
  • Catalytic Processes : Nickel ferrocyanide derivatives have been studied as catalysts in electro-oxidation reactions, contributing to advancements in clean energy technologies .

Case Studies

  • Food Safety Evaluation : A comprehensive study by the European Food Safety Authority assessed the safety of this compound as a food additive, concluding that it poses minimal risk when used within established limits .
  • Medical Use Case : A clinical trial demonstrated that intravenous administration of sodium ferrocyanide was effective in evaluating glomerular function in patients with renal impairments without adverse effects .

Mechanism of Action

The mechanism of action of ferric sodium ferrocyanide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various electrochemical applications. In biological systems, it can interact with cellular components to facilitate electron transfer reactions .

Comparison with Similar Compounds

Chemical Properties and Structural Differences

Property Sodium Ferrocyanide (E535) Potassium Ferrocyanide (E536) Calcium Ferrocyanide (E538)
Formula Na₄[Fe(CN)₆] K₄[Fe(CN)₆]·3H₂O Ca₂[Fe(CN)₆]
CAS Number 13601-19-9 14459-95-1 1327-39-5
Appearance Yellow crystals Yellow crystalline powder White to yellow crystals
Solubility Highly soluble in water Soluble in water Slightly soluble in water

Key Differences :

  • Sodium ferrocyanide is more hygroscopic than potassium ferrocyanide, making it preferable for anticaking in dry environments .
  • Calcium ferrocyanide’s lower solubility limits its use to niche industrial applications .

Environmental and Analytical Considerations

  • Environmental Impact: Ferrocyanides are stable under neutral pH but degrade into free cyanide under UV light or acidic conditions.
  • Analytical Uses :
    • Sodium ferrocyanide: Detects iron in histochemistry via Prussian blue formation .
    • Potassium ferrocyanide: Key in FRAP assays and electron microscopy staining for sialic acid .

Controversies and Misconceptions

  • Toxicity Mislabeling: Ferric ferrocyanide (Fe₄[Fe(CN)₆]₃), a distinct compound, is listed as a toxic pollutant by the FDA .
  • Debates in Food Use: Critics argue ferrocyanides in salt may release cyanide, but EFSA’s risk assessment confirms stability under normal conditions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ferric sodium ferrocyanide in complex matrices?

  • Methodology : Use UV-Vis spectroscopy at 420 nm to detect the ferrocyanide ion ([Fe(CN)₆]⁴⁻) in aqueous solutions . For enhanced sensitivity in biological or environmental samples, employ high-performance liquid chromatography (HPLC) paired with electrochemical detection, which minimizes interference from organic compounds . Standard calibration curves should be prepared using sodium ferrocyanide solutions of known concentrations, validated with spike-and-recovery experiments to assess matrix effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : While classified as nonhazardous under GHS, prolonged exposure should be avoided. Use personal protective equipment (PPE), including nitrile gloves and safety goggles, and ensure adequate ventilation. Avoid acidic conditions (pH < 7) to prevent cyanide release via decomposition . Waste disposal must comply with local regulations for cyanide-containing compounds, with neutralization using hypochlorite solutions before disposal .

Advanced Research Questions

Q. How do catalytic additives like EDTA alter the thermal decomposition kinetics of sodium nickel ferrocyanide complexes?

  • Experimental Design : In thermal studies, EDTA at 5 mol% reduces the minimum explosion temperature of sodium nickel ferrocyanide from 350°C to 280°C by chelating metal ions and destabilizing the complex . Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert atmospheres (e.g., N₂) can quantify activation energies and decomposition pathways. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) is recommended to analyze rate-limiting steps .

Q. What methodologies validate the electrochemical rectification properties of this compound in monolayer-modified electrodes?

  • Approach : Construct gold electrodes modified with ferrocene-thiol monolayers (e.g., (10-mercapto-N-decyl)ferrocenecarboxamide). Use cyclic voltammetry (CV) and chronoamperometry in 0.1 M KCl containing 5 mM sodium ferrocyanide. Rectification ratios >10 are achievable due to mediated oxidation of [Fe(CN)₆]⁴⁻ by electrogenerated ferricenium ions, with electron-transfer rates limited by monolayer thickness .

Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of metal hydroxides in ferrocyanide reactions?

  • Data Contradiction Analysis : Variability in catalytic activity (e.g., ferric hydroxide vs. nickel hydroxide) arises from differences in surface hydroxyl group density and redox potentials. Use X-ray photoelectron spectroscopy (XPS) to characterize surface composition and in situ Raman spectroscopy to monitor intermediate species during reaction cycles . Controlled pH studies (pH 8–12) are critical to isolate ion-specific effects .

Environmental and Regulatory Considerations

Q. What experimental approaches validate ferric ferrocyanide composites for cesium ion removal from contaminated water?

  • Sorption Studies : Prepare composites by immobilizing ferric ferrocyanide on activated carbon or cotton matrices. Test cesium (Cs⁺) adsorption using batch experiments with ¹³⁷Cs-spiked solutions (e.g., 100 Bq/L). Analyze sorption capacity via gamma spectroscopy and Langmuir isotherm modeling. Optimal performance occurs at neutral pH, with no Cs⁺ desorption observed over 48 hours .

Q. What regulatory standards govern this compound use in environmental remediation research?

  • Compliance : The U.S. EPA classifies ferric ferrocyanide as a toxic pollutant under the Clean Water Act, mandating a total cyanide limit of 0.005 mg/L in discharge water . For field applications, pre-treat samples with UV digestion to differentiate free cyanide from complexed forms, ensuring compliance with EPA Method 335.4 .

Synthesis and Characterization

Q. What synthetic routes yield high-purity this compound for reproducibility in catalysis studies?

  • Synthesis Protocol : React sodium hydroxide with ferric chloride (FeCl₃) and potassium ferricyanide (K₃[Fe(CN)₆]) in a 3:1 molar ratio under nitrogen. Precipitate the product at pH 8–9, filter, and dry at 60°C. Characterize purity via FTIR (CN⁻ stretch at 2040 cm⁻¹) and X-ray diffraction (XRD) to confirm cubic crystal structure (JCPDS 01-0239) .

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